Rocaglamide

Catalog No.
S541739
CAS No.
84573-16-0
M.F
C29H31NO7
M. Wt
505.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rocaglamide

CAS Number

84573-16-0

Product Name

Rocaglamide

IUPAC Name

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

Molecular Formula

C29H31NO7

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C29H31NO7/c1-30(2)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-3)14-12-18)28(33,26(23)31)25-21(36-5)15-20(35-4)16-22(25)37-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1

InChI Key

DAPAQENNNINUPW-IDAMAFBJSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Rocaglamide; Rocaglamide A; RocA; NSC 326408.

Canonical SMILES

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Isomeric SMILES

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5

The exact mass of the compound Rocaglamide is 505.21005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 326408. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of organic heterotricyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rocaglamide is a naturally derived flavagline and a highly selective inhibitor of the eukaryotic initiation factor 4A (eIF4A) RNA helicase. By clamping eIF4A to polypurine-rich sequences in the 5'-untranslated regions (UTRs) of mRNA, it stalls translation initiation [1]. From a procurement perspective, Rocaglamide is highly valued over more complex derivatives because it provides potent, nanomolar-range inhibition while maintaining a simpler cyclopenta[b]benzofuran core. This structural baseline ensures high crystalline stability, excellent organic solubility, and reliable lot-to-lot reproducibility, making it the preferred reference material for high-throughput screening, antiviral research, and oncology assay standardization[2].

Buyers selecting translation inhibitors must carefully distinguish between initiation and elongation blockers. Substituting Rocaglamide with a generic elongation inhibitor like cycloheximide eliminates the ability to selectively target 5'-UTR-dependent translation, rendering mechanistic eIF4A assays invalid[1]. Furthermore, while the related flavagline Silvestrol is often cited in literature, it features a bulky dioxanyl ring that severely limits its utility in systemic models. Silvestrol suffers from poor oral bioavailability (<2%), induces pulmonary toxicity in some animal models, and is highly susceptible to MDR1 (P-glycoprotein) efflux [2]. Rocaglamide lacks this dioxanyl appendage, completely bypassing MDR1-mediated resistance and offering superior pharmacokinetic stability for in vivo procurement needs [2].

MDR1 Efflux Resistance and Cell Line Viability

The structural complexity of flavaglines directly impacts their susceptibility to cellular efflux pumps. Silvestrol, due to its dioxanyl ring, is highly sensitive to MDR1 (P-glycoprotein) efflux, which skews IC50 results in resistant cell lines. In contrast, Rocaglamide lacks this moiety and maintains its potency regardless of MDR1 expression. In comparative assays using MDR1-overexpressing 697-R leukemic cells, Rocaglamide inhibited proliferation at IC50 values identical to those in parental 697 cells, whereas Silvestrol lost efficacy[1].

Evidence DimensionSensitivity to MDR1 efflux
Target Compound DataRocaglamide: Insensitive (IC50 identical in parental and MDR1-overexpressing cells)
Comparator Or BaselineSilvestrol: Highly sensitive to MDR1 efflux
Quantified DifferenceRocaglamide bypasses MDR1 resistance, maintaining >90% relative efficacy in resistant lines compared to Silvestrol's drop-off.
Conditions697 and 697-R (MDR1-overexpressing) leukemic cell proliferation assays.

Procurement of Rocaglamide ensures reliable, unconfounded cytotoxicity data in multidrug-resistant cancer models where Silvestrol would fail.

In Vivo Pharmacokinetics and Oral Bioavailability

For transition from in vitro to in vivo models, formulation and systemic absorption are critical procurement factors. Silvestrol is notoriously difficult to dose orally, exhibiting less than 2% oral bioavailability and carrying risks of pulmonary toxicity in specific animal models [1]. Rocaglamide, benefiting from a lower molecular weight and optimized lipophilicity, achieves approximately 50% oral bioavailability without inducing pulmonary toxicity[1].

Evidence DimensionOral Bioavailability
Target Compound DataRocaglamide: ~50% oral bioavailability
Comparator Or BaselineSilvestrol: <2% oral bioavailability
Quantified Difference25-fold higher oral bioavailability for Rocaglamide.
ConditionsPharmacokinetic analysis in orthotopic MPNST mouse and dog models.

Buyers sourcing compounds for animal studies can utilize oral dosing routes with Rocaglamide, drastically simplifying formulation and administration protocols.

Target Specificity for 5'-UTR-Dependent Translation

Distinguishing between translation initiation and elongation is vital for targeted RNA research. Rocaglamide specifically clamps eIF4A, meaning its inhibitory power is directly correlated with the complexity of the mRNA's 5'-UTR. In comparative studies, Rocaglamide showed a TUB/c-MYC IC50 ratio of 4.0, demonstrating strong preference for complex UTRs [1]. Cycloheximide, a generic elongation inhibitor, showed a ratio of ~1.0, inhibiting all translation equally regardless of UTR structure [1].

Evidence Dimension5'-UTR complexity dependence (TUB/c-MYC IC50 ratio)
Target Compound DataRocaglamide: Ratio of 4.0
Comparator Or BaselineCycloheximide (CHX): Ratio of ~1.0 (no dependence)
Quantified DifferenceRocaglamide exhibits a 4-fold selectivity for complex 5'-UTRs, whereas CHX exhibits zero selectivity.
ConditionsIn vitro translation constructs containing either c-MYC or tubulin 5'-UTRs.

Rocaglamide is the mandatory choice for researchers who need to specifically isolate and inhibit eIF4A-driven translation initiation rather than shutting down the entire ribosome.

Stock Solution Processability and Solvent Compatibility

Reagent preparation requires reliable solubility. Rocaglamide is highly stable as a crystalline solid (≥2 years at -20°C) and demonstrates excellent solubility in standard organic solvents used for screening libraries. It readily dissolves in DMSO at concentrations up to 10 mg/mL (and up to 150 mg/mL with sonication in optimized formulations) and in ethanol at 5 mg/mL. This robust solubility profile prevents precipitation in master mixes, a common issue with more complex macrocyclic natural products.

Evidence DimensionOrganic solvent solubility
Target Compound DataRocaglamide: 10 mg/mL in DMSO; 5 mg/mL in Ethanol
Comparator Or BaselineStandard aqueous buffers: Sparingly soluble
Quantified DifferenceOrders of magnitude higher solubility in DMSO/Ethanol, allowing for highly concentrated stock generation.
ConditionsStandard laboratory preparation at room temperature.

High DMSO solubility ensures that Rocaglamide can be seamlessly integrated into automated liquid handling systems for high-throughput screening without clogging or concentration drop-offs.

In Vivo Oncology and Sarcoma Modeling

Because Rocaglamide achieves ~50% oral bioavailability and avoids the pulmonary toxicity associated with Silvestrol, it is the optimal flavagline for systemic administration in mouse models of malignant peripheral nerve sheath tumors (MPNST) and other sarcomas[1].

Multidrug-Resistant (MDR) Cancer Screening

Rocaglamide's lack of a dioxanyl ring renders it insensitive to MDR1 (P-glycoprotein) efflux. It is the preferred eIF4A inhibitor for screening panels involving MDR1-overexpressing leukemic or solid tumor cell lines where bulkier analogs would yield false negatives[1].

Mechanistic eIF4A Translation Initiation Assays

When researchers need to differentiate between cap-dependent translation initiation and general ribosomal elongation, Rocaglamide provides the necessary 5'-UTR-dependent specificity that generic inhibitors like cycloheximide lack [2].

High-Throughput Antiviral Drug Discovery

Rocaglamide's high stability as a crystalline solid and excellent solubility in DMSO (up to 10 mg/mL) make it an ideal positive control or baseline reference compound in automated, high-throughput screens targeting viral RNA translation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

505.21005233 Da

Monoisotopic Mass

505.21005233 Da

Heavy Atom Count

37

Appearance

White to off- white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FRG4N852F7

Mechanism of Action

Rocaglamide’s anti-tumor activity is driven primarily via inhibition of protein synthesis in tumor cells. Inhibition of protein synthesis is accomplished via inhibition of prohibitin 1 (PHB1) and prohibitin 2 (PHB2) - these proteins are necessary in the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis. The rocaglamide derivative silvestrol has also been observed to act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis. Inhibition of protein synthesis has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A. Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth. In addition to inhibiting its synthesis via the mechanism described above, rocaglamide promotes degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway. This pathway is normally activated in response to DNA damage and serves to reduce the expression of proteins responsible for cell cycle progression, thereby inhibiting proliferation of damaged (i.e. tumour) cells. Rocaglamide’s inhibition of protein synthesis also appears to prevent the actions of the transcription factor heat shock factor 1 (HSF1), leading to an increased expression of thioredoxin-interacting protein (TXNIP) which is negatively regulated by HSF1. TXNIP is a negative regulator of cell glucose uptake, and its increased expression blocks glucose uptake and consequently impairs the proliferation of malignant cells. Rocaglamide also appears to induce apoptosis in tumor cells via activation of the pro-apoptotic proteins p38 and JNK and inhibition of the anti-apoptotic Mcl-1 protein. Similarly, it has been studied as an adjuvant in TRAIL-resistant cancers due to its ability to inhibit the synthesis of c-FLIP and IAP/XIAP - these anti-apoptotic proteins can become elevated in certain cancers, preventing the induction of apoptosis and resulting in resistance to TRAIL-based therapies.

Other CAS

84573-16-0

Wikipedia

Rocaglamide

Dates

Last modified: 08-15-2023
1: Luan Z, He Y, He F, Chen Z. Rocaglamide overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance in hepatocellular carcinoma cells by attenuating the inhibition of caspase-8 through cellular FLICE-like-inhibitory protein downregulation. Mol Med Rep. 2015 Jan;11(1):203-11. doi: 10.3892/mmr.2014.2718. Epub 2014 Oct 21. PubMed PMID: 25333816; PubMed Central PMCID: PMC4237083.
2: Duong NT, Edrada-Ebel R, Ebel R, Lin W, Duong AT, Dang XQ, Nguyen NH, Proksch P. New rocaglamide derivatives from Vietnamese Aglaia species. Nat Prod Commun. 2014 Jun;9(6):833-4. PubMed PMID: 25115092.
3: Pan L, Woodard JL, Lucas DM, Fuchs JR, Kinghorn AD. Rocaglamide, silvestrol and structurally related bioactive compounds from Aglaia species. Nat Prod Rep. 2014 Jul;31(7):924-39. doi: 10.1039/c4np00006d. Epub 2014 May 2. Review. PubMed PMID: 24788392; PubMed Central PMCID: PMC4091845.
4: Becker MS, Schmezer P, Breuer R, Haas SF, Essers MA, Krammer PH, Li-Weber M. The traditional Chinese medical compound Rocaglamide protects nonmalignant primary cells from DNA damage-induced toxicity by inhibition of p53 expression. Cell Death Dis. 2014 Jan 16;5:e1000. doi: 10.1038/cddis.2013.528. PubMed PMID: 24434508; PubMed Central PMCID: PMC4040689.
5: Neumann J, Boerries M, Köhler R, Giaisi M, Krammer PH, Busch H, Li-Weber M. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints. Int J Cancer. 2014 Apr 15;134(8):1991-2002. doi: 10.1002/ijc.28521. Epub 2013 Oct 21. PubMed PMID: 24150948.
6: El-Neketi M, Ebrahim W, Duong NT, Gedara S, Badria F, Saad HE, Müller WE, Proksch P. Cytotoxic rocaglamide derivatives from Aglaia duppereana. Z Naturforsch C. 2013 Jul-Aug;68(7-8):269-74. PubMed PMID: 24066511.
7: Sadlish H, Galicia-Vazquez G, Paris CG, Aust T, Bhullar B, Chang L, Helliwell SB, Hoepfner D, Knapp B, Riedl R, Roggo S, Schuierer S, Studer C, Porco JA Jr, Pelletier J, Movva NR. Evidence for a functionally relevant rocaglamide binding site on the eIF4A-RNA complex. ACS Chem Biol. 2013 Jul 19;8(7):1519-27. doi: 10.1021/cb400158t. Epub 2013 May 7. PubMed PMID: 23614532; PubMed Central PMCID: PMC3796129.
8: Malona JA, Cariou K, Spencer WT 3rd, Frontier AJ. Total synthesis of (±)-rocaglamide via oxidation-initiated Nazarov cyclization. J Org Chem. 2012 Feb 17;77(4):1891-908. doi: 10.1021/jo202366c. Epub 2012 Jan 26. PubMed PMID: 22283818; PubMed Central PMCID: PMC3306619.
9: Rodrigo CM, Cencic R, Roche SP, Pelletier J, Porco JA. Synthesis of rocaglamide hydroxamates and related compounds as eukaryotic translation inhibitors: synthetic and biological studies. J Med Chem. 2012 Jan 12;55(1):558-62. doi: 10.1021/jm201263k. Epub 2011 Dec 19. PubMed PMID: 22128783; PubMed Central PMCID: PMC3263355.
10: Giaisi M, Köhler R, Fulda S, Krammer PH, Li-Weber M. Rocaglamide and a XIAP inhibitor cooperatively sensitize TRAIL-mediated apoptosis in Hodgkin's lymphomas. Int J Cancer. 2012 Aug 15;131(4):1003-8. doi: 10.1002/ijc.26458. Epub 2011 Nov 8. PubMed PMID: 21952919.
11: Cai XH, Xie B, Guo H. Progress in the total synthesis of rocaglamide. ISRN Org Chem. 2011 Apr 4;2011:239817. doi: 10.5402/2011/239817. Review. PubMed PMID: 24052818; PubMed Central PMCID: PMC3767207.
12: Bleumink M, Köhler R, Giaisi M, Proksch P, Krammer PH, Li-Weber M. Rocaglamide breaks TRAIL resistance in HTLV-1-associated adult T-cell leukemia/lymphoma by translational suppression of c-FLIP expression. Cell Death Differ. 2011 Feb;18(2):362-70. doi: 10.1038/cdd.2010.99. Epub 2010 Aug 13. PubMed PMID: 20706274; PubMed Central PMCID: PMC3131883.
13: Malona JA, Cariou K, Frontier AJ. Nazarov cyclization initiated by peracid oxidation: the total synthesis of (+/-)-rocaglamide. J Am Chem Soc. 2009 Jun 10;131(22):7560-1. doi: 10.1021/ja9029736. PubMed PMID: 19445456; PubMed Central PMCID: PMC2732401.
14: Zhu JY, Giaisi M, Köhler R, Müller WW, Mühleisen A, Proksch P, Krammer PH, Li-Weber M. Rocaglamide sensitizes leukemic T cells to activation-induced cell death by differential regulation of CD95L and c-FLIP expression. Cell Death Differ. 2009 Sep;16(9):1289-99. doi: 10.1038/cdd.2009.42. Epub 2009 Apr 17. PubMed PMID: 19373244.
15: Giese MW, Moser WH. Stereoselective synthesis of the rocaglamide skeleton via a silyl vinylketene formation/[4 + 1] annulation sequence. Org Lett. 2008 Oct 2;10(19):4215-8. doi: 10.1021/ol801435j. Epub 2008 Aug 28. PubMed PMID: 18754622.
16: Zhu JY, Lavrik IN, Mahlknecht U, Giaisi M, Proksch P, Krammer PH, Li-Weber M. The traditional Chinese herbal compound rocaglamide preferentially induces apoptosis in leukemia cells by modulation of mitogen-activated protein kinase activities. Int J Cancer. 2007 Oct 15;121(8):1839-46. PubMed PMID: 17565740.
17: Chumkaew P, Kato S, Chantrapromma K. Potent cytotoxic rocaglamide derivatives from the fruits of Amoora cucullata. Chem Pharm Bull (Tokyo). 2006 Sep;54(9):1344-6. PubMed PMID: 16946551.
18: Proksch P, Giaisi M, Treiber MK, Palfi K, Merling A, Spring H, Krammer PH, Li-Weber M. Rocaglamide derivatives are immunosuppressive phytochemicals that target NF-AT activity in T cells. J Immunol. 2005 Jun 1;174(11):7075-84. PubMed PMID: 15905551.
19: Bringmann G, Mühlbacher J, Messer K, Dreyer M, Ebel R, Nugroho BW, Wray V, Proksch P. Cyclorocaglamide, the first bridged cyclopentatetrahydrobenzofuran, and a related "open chain" rocaglamide derivative from Aglaia oligophylla. J Nat Prod. 2003 Jan;66(1):80-5. PubMed PMID: 12542350.
20: Baumann B, Bohnenstengel F, Siegmund D, Wajant H, Weber C, Herr I, Debatin KM, Proksch P, Wirth T. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells. J Biol Chem. 2002 Nov 22;277(47):44791-800. Epub 2002 Sep 16. PubMed PMID: 12237314.

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